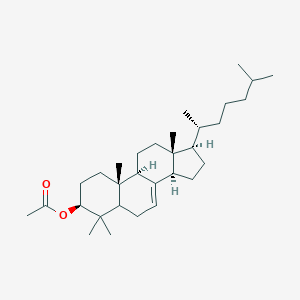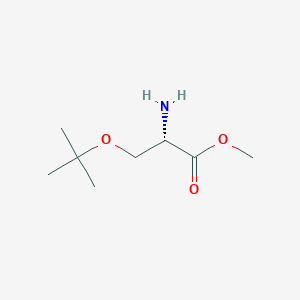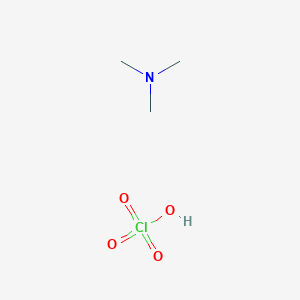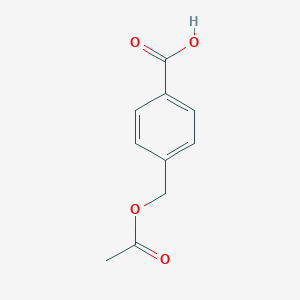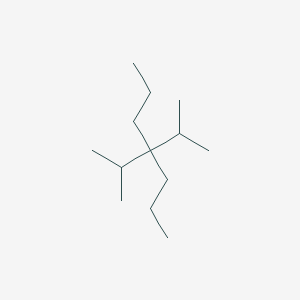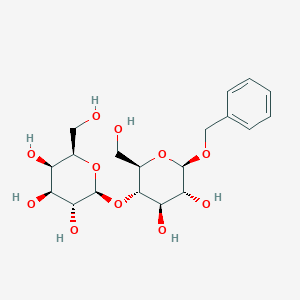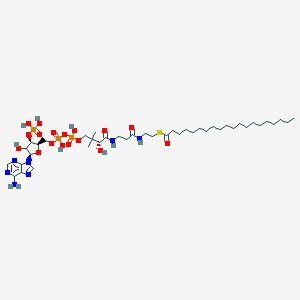
N-Hydroxy-2-aminobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-aminobiphenyl (N-OH-2-ABP) is a chemical compound that has been widely studied due to its potential role in the development of bladder cancer. It is a metabolite of 2-aminobiphenyl (2-ABP), which is a known carcinogen. N-OH-2-ABP is formed in the liver by the action of cytochrome P450 enzymes on 2-ABP, and it has been shown to cause DNA damage and mutations that can lead to cancer. In
作用機序
N-Hydroxy-2-aminobiphenyl has been shown to form DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can disrupt the normal structure and function of DNA, leading to mutations and potentially cancerous cells. N-Hydroxy-2-aminobiphenyl can also cause oxidative stress, which can further damage DNA and other cellular components.
Biochemical and Physiological Effects:
N-Hydroxy-2-aminobiphenyl has been shown to cause various biochemical and physiological effects in cells and organisms. It can induce cell cycle arrest, apoptosis, and inflammation, which are all processes that can contribute to cancer development. N-Hydroxy-2-aminobiphenyl can also affect the expression of genes that are involved in DNA repair and cell growth, leading to abnormal cell behavior.
実験室実験の利点と制限
N-Hydroxy-2-aminobiphenyl has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also a specific biomarker for exposure to 2-ABP, which allows for accurate assessment of risk. However, there are some limitations to using N-Hydroxy-2-aminobiphenyl in experiments. It is a reactive compound that can form adducts with other biomolecules besides DNA, which can complicate data interpretation. In addition, N-Hydroxy-2-aminobiphenyl may not fully represent the effects of 2-ABP exposure, as other metabolites and environmental factors can also contribute to cancer development.
将来の方向性
There are several future directions for research on N-Hydroxy-2-aminobiphenyl. One area of focus is the development of new biomarkers that can accurately assess exposure to 2-ABP and other carcinogens. Another direction is the investigation of the role of N-Hydroxy-2-aminobiphenyl in other types of cancer, as well as its potential effects on other organs and systems in the body. Additionally, there is ongoing research on the development of new therapies and prevention strategies for bladder cancer, which may involve targeting N-Hydroxy-2-aminobiphenyl and other carcinogenic metabolites.
Conclusion:
In conclusion, N-Hydroxy-2-aminobiphenyl is a compound that has been extensively studied in the context of bladder cancer research. It is a metabolite of 2-aminobiphenyl, which is a known carcinogen. N-Hydroxy-2-aminobiphenyl is synthesized in the laboratory by the oxidation of 2-ABP and is used as a biomarker for exposure to 2-ABP. It has been shown to cause DNA damage and mutations that can lead to cancer. N-Hydroxy-2-aminobiphenyl has several advantages for laboratory experiments but also has some limitations. Future research directions include the development of new biomarkers, investigation of its role in other types of cancer, and the development of new therapies and prevention strategies for bladder cancer.
合成法
N-Hydroxy-2-aminobiphenyl can be synthesized in the laboratory by the oxidation of 2-ABP using various chemical reagents such as potassium permanganate or hydrogen peroxide. The reaction yields N-Hydroxy-2-aminobiphenyl as a pale yellow solid that can be purified by recrystallization. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
科学的研究の応用
N-Hydroxy-2-aminobiphenyl has been extensively studied in the context of bladder cancer research. It is used as a biomarker to assess exposure to 2-ABP, which is a common occupational and environmental carcinogen. N-Hydroxy-2-aminobiphenyl levels in urine or blood samples can indicate the extent of exposure to 2-ABP and can be used to evaluate the risk of bladder cancer. In addition, N-Hydroxy-2-aminobiphenyl is used in laboratory experiments to study the mechanism of action of 2-ABP and its metabolites in causing DNA damage and mutations.
特性
CAS番号 |
16169-17-8 |
|---|---|
製品名 |
N-Hydroxy-2-aminobiphenyl |
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC名 |
N-(2-phenylphenyl)hydroxylamine |
InChI |
InChI=1S/C12H11NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-14H |
InChIキー |
HVHPNXLNQJYDMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
その他のCAS番号 |
16169-17-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



